[4-(diphenylmethyl)piperazin-1-yl]{2-[4-(propan-2-yl)phenyl]quinolin-4-yl}methanone
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Overview
Description
[4-(diphenylmethyl)piperazin-1-yl]{2-[4-(propan-2-yl)phenyl]quinolin-4-yl}methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a diphenylmethyl group and a quinoline moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(diphenylmethyl)piperazin-1-yl]{2-[4-(propan-2-yl)phenyl]quinolin-4-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the piperazine ring. The final step involves the attachment of the diphenylmethyl group to the piperazine nitrogen. Common reagents used in these reactions include quinoline, piperazine, diphenylmethyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(diphenylmethyl)piperazin-1-yl]{2-[4-(propan-2-yl)phenyl]quinolin-4-yl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
[4-(diphenylmethyl)piperazin-1-yl]{2-[4-(propan-2-yl)phenyl]quinolin-4-yl}methanone has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: The compound’s unique properties make it suitable for use in materials science and the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(diphenylmethyl)piperazin-1-yl]{2-[4-(propan-2-yl)phenyl]quinolin-4-yl}methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Uniqueness
[4-(diphenylmethyl)piperazin-1-yl]{2-[4-(propan-2-yl)phenyl]quinolin-4-yl}methanone is unique due to its combination of a piperazine ring, diphenylmethyl group, and quinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C36H35N3O |
---|---|
Molecular Weight |
525.7g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C36H35N3O/c1-26(2)27-17-19-28(20-18-27)34-25-32(31-15-9-10-16-33(31)37-34)36(40)39-23-21-38(22-24-39)35(29-11-5-3-6-12-29)30-13-7-4-8-14-30/h3-20,25-26,35H,21-24H2,1-2H3 |
InChI Key |
NOAGATBFGOBAIW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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